Methoxydechlorination Kinetics: 5,6-Dichloroazulene vs. Tetrachloroazulene Congeners in SNAr Reactions
In methanolic sodium methoxide at 323 K, 5,6-dichloroazulene undergoes methoxydechlorination with a second-order rate constant (k₂) of 6.0 × 10⁻⁵ dm³ mol⁻¹ s⁻¹, which is 400-fold slower than 1,3,5,6-tetrachloroazulene (k₂ = 2.4 × 10⁻⁴ dm³ mol⁻¹ s⁻¹) and 200-fold slower than 4,5,6,7-tetrachloroazulene (k₂ = 1.2 × 10⁻² dm³ mol⁻¹ s⁻¹) [1]. The reaction proceeds via an SNAr mechanism in which nucleophilic attack, not chloride loss, is rate-determining, and no Meisenheimer-type intermediate is detected [1]. This quantitative kinetic ordering establishes 5,6-dichloroazulene as the slowest-reacting chloroazulene amenable to measurement, making it uniquely suited as a baseline substrate for studying incremental substituent effects.
| Evidence Dimension | Second-order rate constant (k₂) for methoxydechlorination in NaOMe–MeOH at 323 K |
|---|---|
| Target Compound Data | k₂ = 6.0 × 10⁻⁵ dm³ mol⁻¹ s⁻¹ |
| Comparator Or Baseline | 1,3,5,6-Tetrachloroazulene: k₂ = 2.4 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ (400× faster); 4,5,6,7-Tetrachloroazulene: k₂ = 1.2 × 10⁻² dm³ mol⁻¹ s⁻¹ (200× faster); 1,3,4,5,6,7-Hexachloroazulene: too fast to measure |
| Quantified Difference | 400-fold slower than 1,3,5,6-tetrachloroazulene; 200-fold slower than 4,5,6,7-tetrachloroazulene |
| Conditions | NaOMe–MeOH, 323 K, bimolecular kinetics, no light or nitrobenzene effect |
Why This Matters
The large kinetic span between 5,6-dichloroazulene and its higher chlorinated analogs enables researchers to select a substrate with a measurable, moderate reaction rate for mechanistic studies, rather than an overly reactive polyhalogenated congener.
- [1] Bolton, R.; Hamilton, D. G.; Sandall, J. P. B. Nucleophilic Displacement in Chloroazulenes. J. Chem. Soc., Chem. Commun. 1990, 917–918. DOI: 10.1039/C39900000917. View Source
